(S)-2-(3-Pyrrolidinyl)-2-propanol
Description
Significance of Chiral Nitrogen Heterocycles as Molecular Scaffolds
Chiral nitrogen heterocycles are fundamental building blocks in the synthesis of complex organic molecules, with applications spanning pharmaceuticals, agrochemicals, and materials science. openmedicinalchemistryjournal.comresearchgate.net The presence of a nitrogen atom within a cyclic framework imparts specific chemical properties, including basicity and the ability to coordinate with metal centers, which are crucial for their role in catalysis. polyu.edu.hk When these heterocyclic structures are chiral, they can induce stereoselectivity in chemical reactions, leading to the preferential formation of one enantiomer over the other. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry.
The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a particularly privileged scaffold in medicinal chemistry and natural product synthesis. frontiersin.orgontosight.ai Its conformational flexibility and the stereochemical stability of substituents on the ring make it an ideal template for the design of chiral ligands and catalysts. The development of efficient methods for the synthesis of enantiomerically pure pyrrolidine derivatives continues to be an active area of research, driven by the demand for novel chiral molecules with tailored properties. sioc-journal.cnmdpi.com
Overview of (S)-2-(3-Pyrrolidinyl)-2-propanol within the Context of Chiral Amino Alcohol Chemistry
This compound is a chiral amino alcohol that has garnered attention for its utility in asymmetric synthesis. acs.orgresearchgate.net It belongs to a broader class of chiral 1,2- and 1,3-amino alcohols that serve as highly effective catalysts and chiral auxiliaries in a variety of stereoselective reactions. organic-chemistry.orgnih.gov The efficacy of these compounds stems from the defined spatial relationship between the nitrogen and oxygen atoms, which allows for the formation of rigid, chelated transition states with metal reagents.
The "(S)" designation in its name specifies the stereochemical configuration at the chiral center on the pyrrolidine ring. This specific arrangement is crucial for the enantioselectivity it imparts in chemical transformations. The hydrochloride salt of this compound is also commonly used in research. lookchem.com
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C7H15NO | |
| Molecular Weight | 129.20 g/mol | nih.gov |
| IUPAC Name | 2-[(3S)-pyrrolidin-3-yl]propan-2-ol | |
| InChI Key | IYRJODMZHWPACV-LURJTMIESA-N |
The application of chiral pyrrolidinyl alcohols, including this compound, is prominent in the enantioselective addition of organometallic reagents to carbonyl compounds. acs.orgresearchgate.net For instance, they have been successfully employed as ligands in the catalytic asymmetric addition of dialkylzinc reagents to aldehydes, yielding chiral secondary alcohols with high enantiomeric excess. acs.orgorganic-chemistry.org The stereochemical outcome of these reactions is directly influenced by the structure of the chiral amino alcohol catalyst.
Furthermore, the versatility of the pyrrolidine scaffold allows for systematic modifications to fine-tune the steric and electronic properties of the catalyst, thereby optimizing its performance for a specific reaction. This modularity is a key advantage in the development of new catalytic systems for asymmetric synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(3S)-pyrrolidin-3-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2,9)6-3-4-8-5-6/h6,8-9H,3-5H2,1-2H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRJODMZHWPACV-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCNC1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H]1CCNC1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for S 2 3 Pyrrolidinyl 2 Propanol and Its Stereoisomeric Analogues
Asymmetric Synthesis Approaches
Asymmetric synthesis is crucial for obtaining enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. wikipedia.org
Enantioselective Pathways to Pyrrolidinyl Propanols
Enantioselective synthesis aims to create a specific enantiomer of a chiral product from achiral or racemic starting materials. One prominent approach involves the enantioselective alkylation of aldehydes. For instance, dialkylzinc reagents have been used to alkylate pyrazole-4-carbaldehydes in the presence of a chiral catalyst, yielding chiral 4-pyrazolylalkanols with high enantiomeric excess. researchgate.net This methodology can be adapted for the synthesis of pyrrolidinyl propanols by employing appropriate starting materials.
Another powerful technique is the 1,3-dipolar cycloaddition reaction. The reaction between azomethine ylides and alkenes can generate highly substituted pyrrolidines with multiple stereogenic centers. acs.org The stereochemical outcome of this reaction can be controlled through the use of chiral catalysts or by incorporating chirality into one of the reactants. acs.org For example, the use of a chiral N-tert-butanesulfinylimine as a precursor for the azadiene component in a reaction with an azomethine ylide has been shown to produce densely substituted pyrrolidines with excellent diastereoselectivity. acs.org The (S)-configuration of the sulfinyl group directs the formation of the (2S,3R,4S,5R) absolute configuration in the resulting pyrrolidine (B122466). acs.org
Organocatalysis has also emerged as a valuable tool for the enantioselective synthesis of pyrrolidine derivatives. A one-pot Mannich/deprotection/aza-Michael sequence, catalyzed by a commercially available chiral organocatalyst like (DHQD)2PHAL, can produce functionalized 3,3'-pyrrolidinyl-dispirooxindoles with three stereogenic centers in good yields and with high stereoselectivity. rsc.org
| Catalyst/Reagent | Reaction Type | Key Feature | Reference |
| Dialkylzinc with Chiral Catalyst | Enantioselective Alkylation | High enantiomeric excess in the formation of chiral alcohols. | researchgate.net |
| Chiral N-tert-butanesulfinylimine | 1,3-Dipolar Cycloaddition | Excellent diastereoselectivity in the formation of substituted pyrrolidines. | acs.org |
| (DHQD)2PHAL | Organocatalytic Cascade | One-pot synthesis of complex pyrrolidinyl-dispirooxindoles with high stereoselectivity. | rsc.org |
Stereoselective Construction of the Pyrrolidine and Propanol (B110389) Moieties
Stereoselective synthesis focuses on controlling the formation of all stereocenters within a molecule. The construction of the pyrrolidine ring can be achieved through the cyclization of acyclic precursors. mdpi.com For example, the intramolecular cyclization of an amino alcohol can lead to the formation of a Boc-protected pyrrolidine. mdpi.com
The propanol moiety can be introduced stereoselectively through various methods. One approach is the diastereoselective addition of organometallic reagents to chiral imines or their derivatives. For example, the addition of Grignard reagents to chiral imines derived from (R)-phenylglycinol has been used to synthesize (R,R)-2,5-bis(aryl)pyrrolidines. researchgate.net
A "clip-cycle" strategy has been developed for the asymmetric synthesis of 2,2- and 3,3-disubstituted pyrrolidines. whiterose.ac.uk This method involves the metathesis reaction of a Cbz-protected bis-homoallylic amine with a thioacrylate, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid. whiterose.ac.uk This approach allows for the formation of various substituted pyrrolidines with high enantioselectivity. whiterose.ac.uk
Chiral Auxiliary-Mediated Methodologies for Pyrrolidinyl Propanol Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org
Oxazolidinones are a well-known class of chiral auxiliaries that have been used in the synthesis of complex molecules. wikipedia.orgnih.gov For instance, N-acyloxazolidinones can undergo stereoselective transformations, and subsequent N-to-S acyl transfer can generate chiral thioesters, which are versatile synthetic intermediates. nih.gov
(1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol and its enantiomer are effective chiral auxiliaries in the enantioselective addition of dialkylzincs to aldehydes, producing secondary alcohols with up to 92% enantiomeric excess. researchgate.net These auxiliaries can be prepared from norephedrine (B3415761) derivatives. researchgate.netorgsyn.org The N-propionylated derivative of (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol has also been synthesized and utilized as a chiral auxiliary in stereoselective aldol (B89426) reactions. rsc.org The stereoselectivity of these reactions can be influenced by factors such as temperature, solvent, and the use of chelating agents. rsc.org
| Chiral Auxiliary | Application | Key Outcome | Reference |
| Oxazolidinones | Asymmetric transformations | Generation of chiral thioesters via N-to-S acyl transfer. | nih.gov |
| (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol | Enantioselective addition of dialkylzincs to aldehydes | Production of secondary alcohols with high enantiomeric excess. | researchgate.net |
| N-propionylated (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol | Stereoselective aldol reactions | Controllable diastereoselectivity based on reaction conditions. | rsc.org |
Strategies for the Resolution of Racemic Pyrrolidinyl Propanol Intermediates
Resolution is a technique used to separate a racemic mixture into its individual enantiomers. libretexts.org This is often achieved by reacting the racemate with a chiral resolving agent to form a mixture of diastereomers, which can then be separated based on their different physical properties, such as solubility. libretexts.org
For racemic amines, chiral acids like (+)-tartaric acid, (-)-malic acid, and (+)-camphor-10-sulfonic acid are commonly used as resolving agents. libretexts.org The reaction forms diastereomeric salts, one of which may be less soluble and can be isolated through crystallization. libretexts.org Similarly, racemic acids can be resolved using chiral bases such as brucine, strychnine, or synthetic amines like 1-phenylethanamine. libretexts.org
A study describes the resolution of a racemic mixture of (2R,2'S)- and (2S,2'R)-N-(p-tolylsulfonyl)-2-pyrrolidinyl-2-propanol by reacting it with 2,3,4-tri-O-acetyl-alpha-L-fucopyranosyl trichloroacetimidate, leading to the separation of the two diastereoisomers. researchgate.net Another innovative method involves the use of PEGylated resolving agents that undergo temperature-assisted phase transition to separate diastereomeric complexes. nih.gov
Synthesis from Readily Available Chiral Precursors (Chiral Pool)
The chiral pool refers to the collection of inexpensive, enantiomerically pure natural products that can be used as starting materials for the synthesis of other chiral compounds.
Derivations and Transformations from L-Proline and L-Prolinol
L-proline and its reduction product, L-prolinol, are versatile and readily available chiral building blocks for the synthesis of pyrrolidine derivatives. mdpi.comwikipedia.org L-prolinol can be obtained by the reduction of L-proline using reagents like lithium aluminum hydride or through high-pressure hydrogenation. wikipedia.orggoogle.com
An efficient synthesis of enantiomerically pure β-aminoketones and γ-aminoalcohols has been described starting from L-prolinol or L-proline. scispace.comscielo.br A key step in this synthesis is the use of Tebbe's reagent to convert an ester function to an enol ether without causing racemization. scispace.comscielo.br The synthesis of N-substituted (2S)-2-(2'-hydroxypropyl)pyrrolidines has also been achieved from L-proline. researchgate.net The reaction of a racemic mixture of N-(p-tolylsulfonyl)-2-pyrrolidinyl-2-propanol, prepared from (S)-proline, with a fucopyranosyl donor led to the formation of two diastereomeric glycoheterocyclic compounds. researchgate.net
Utilization of Other Chiral Amino Alcohol Sources
Beyond the conventional use of proline and its derivatives, the synthesis of chiral pyrrolidinyl propanols can be achieved from other chiral amino alcohol sources. These alternative precursors offer different stereochemical arrangements and functional group handles, enabling access to a broader range of analogues.
Enzymatic cascade reactions represent a powerful strategy for generating chiral amino alcohols from readily available starting materials like L-lysine. nih.gov These biocatalytic processes can achieve high regio- and diastereoselectivity, producing optically enriched amino alcohols that can serve as precursors to functionalized pyrrolidines. nih.gov For instance, dioxygenases can selectively oxidize unactivated C-H bonds on the lysine (B10760008) side-chain, followed by decarboxylation to yield chiral amino alcohols. nih.gov
Another approach involves the use of chiral amino alcohols derived from non-proteinogenic amino acids, such as R-4-hydroxyphenylglycine. srce.hr These can be transformed through multi-step sequences involving protection, reduction, and deprotection to yield the desired chiral amino alcohol precursors. srce.hr The synthesis of vic-diamines from chiral β-amino alcohols also presents a versatile route. mdpi.com For example, direct substitution of the hydroxyl group in certain β-amino alcohols using a Mitsunobu reaction can introduce an azide (B81097) group, which can be further elaborated. mdpi.com
The following table summarizes various chiral amino alcohol sources and their potential application in the synthesis of pyrrolidinyl propanol analogues.
| Chiral Source | Synthetic Strategy | Potential Application | Reference |
| L-Lysine | Enzymatic Cascade (Oxidation, Decarboxylation) | Synthesis of optically enriched amino alcohol precursors. | nih.gov |
| R-4-Hydroxyphenylglycine | Multi-step chemical synthesis | Access to non-natural pyrrolidine analogues. | srce.hr |
| Chiral β-Amino Alcohols | Mitsunobu Reaction (Azide Substitution) | Preparation of chiral vic-diamines as pyrrolidine precursors. | mdpi.com |
Functionalization and Derivatization Strategies of the Pyrrolidinyl Propanol Scaffold
The pyrrolidinyl propanol scaffold is a versatile platform for the synthesis of a wide range of derivatives. Functionalization can be achieved at the nitrogen atom, the hydroxyl group, or the pyrrolidine ring itself, allowing for the fine-tuning of physicochemical and biological properties.
N-Alkylation and Acylation for Derivative Synthesis
The secondary amine of the pyrrolidine ring is a common site for modification. N-alkylation and N-acylation reactions are fundamental transformations for introducing a variety of substituents.
N-alkylation can be achieved through reactions with alkyl halides or via reductive amination. acsgcipr.org The choice of alkylating agent and reaction conditions can influence the outcome, and care must be taken to avoid over-alkylation. acsgcipr.orgbeilstein-journals.org For instance, deprotonation with a strong base like sodium hydride followed by reaction with an alkyl halide is a common method. nih.gov Electrochemical methods are also emerging as a green alternative for N-alkylation, utilizing carboxylic acids as the alkyl source under mild, oxidant-free conditions. rsc.org
N-acylation is typically performed using acyl chlorides, anhydrides, or activated esters. These reactions are generally high-yielding and allow for the introduction of a wide array of amide functionalities. Electrochemical strategies have also been developed for N-acylation, offering a sustainable approach to amide bond formation. rsc.org
The table below illustrates examples of N-functionalization of the pyrrolidine scaffold.
| Reaction Type | Reagents and Conditions | Resulting Derivative | Reference |
| N-Alkylation | NaH, THF, MeI | N-Methylated pyrrolidine | mdpi.com |
| N-Alkylation | Alkyl Halides/Tosylates, Base | N-Alkyl pyrrolidines | beilstein-journals.org |
| N-Acylation | (Boc)₂O | N-Boc protected pyrrolidine | nih.gov |
| N-Acylation | Carboxylic Acids, Electrochemistry | N-Acyl sulfoximines (analogue) | rsc.org |
Modifications at the Hydroxyl Functionality
The tertiary hydroxyl group of 2-(3-pyrrolidinyl)-2-propanol offers another point for derivatization, although its modification can be challenging due to steric hindrance. The hydroxyl group's reactivity can be enhanced by converting it into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). libretexts.org This allows for subsequent nucleophilic substitution reactions.
Direct substitution of the hydroxyl group is difficult due to the poor leaving group ability of the hydroxide (B78521) ion. libretexts.org However, under strongly acidic conditions, the hydroxyl group can be protonated to form water, a much better leaving group, facilitating substitution reactions. libretexts.org Esterification or etherification reactions can also be performed, though they may require forcing conditions or specific catalysts. For example, the hydroxyl group can be oxidized to form a ketone.
| Modification Type | Strategy | Potential Outcome | Reference |
| Oxidation | Oxidizing agents | Ketone formation | |
| Esterification | Acylating agents (e.g., acid chlorides) | Ester derivatives | science.gov |
| Conversion to Leaving Group | Sulfonyl chlorides (e.g., TsCl) in base | Sulfonate esters for substitution | libretexts.org |
| Acid-Catalyzed Substitution | Strong acids (e.g., HBr) | Halogenated derivatives | libretexts.org |
Ring-Functionalization of the Pyrrolidine Moiety
Introducing substituents directly onto the pyrrolidine ring expands the chemical space of accessible derivatives. This can be achieved through various C-H functionalization strategies or by starting from pre-functionalized pyrrolidine precursors.
Palladium-catalyzed hydroarylation of N-alkyl pyrrolines is a method to produce 3-aryl pyrrolidines, which are valuable motifs in drug discovery. chemrxiv.orgsemanticscholar.org This approach allows for the direct installation of aryl groups at the 3-position of the pyrrolidine ring. chemrxiv.org Another strategy involves the oxidative ring contraction of piperidine (B6355638) derivatives, which can lead to the formation of functionalized pyrrolidin-2-ones or 3-iodopyrroles. rsc.org
Redox-neutral α-C–H functionalization of pyrrolidines using a quinone monoacetal as an oxidizing agent allows for the synthesis of α-aryl-substituted pyrrolidines. nih.gov This method provides a direct route to functionalize the carbon adjacent to the nitrogen atom. nih.gov
| Functionalization Strategy | Key Reaction | Product Class | Reference |
| Palladium-Catalyzed Hydroarylation | Reaction of N-alkyl pyrrolines with aryl halides | 3-Aryl pyrrolidines | chemrxiv.orgsemanticscholar.org |
| Oxidative Ring Contraction | Oxidation of piperidines | Functionalized pyrrolidin-2-ones | rsc.org |
| Redox-Neutral C-H Arylation | Reaction with quinone monoacetal and aryl nucleophile | α-Aryl-substituted pyrrolidines | nih.gov |
Novel Synthetic Routes and Process Development for Pyrrolidinyl Propanols
The development of novel and scalable synthetic routes is crucial for the industrial production of pyrrolidinyl propanols and their derivatives. Research in this area focuses on improving efficiency, reducing step count, and enhancing stereocontrol.
One innovative approach is the "borrowing hydrogen" methodology, which allows for the synthesis of 3-pyrrolidinols from 1,2,4-butanetriol (B146131) and primary amines using an iridium catalyst. researchgate.net This atom-efficient process involves the in-situ generation of aldehydes and imines, followed by hydrogenation. researchgate.net
Multicomponent reactions (MCRs) offer a powerful tool for rapidly building molecular complexity. A novel three-component process involving N-(sulfonamido)-acetophenones, aldehydes, and malononitrile (B47326) has been developed for the synthesis of diversely functionalized 2-pyrrolines. nih.gov
For large-scale synthesis, process development is key. This includes optimizing reaction conditions, developing telescoped or one-pot procedures, and designing efficient purification methods. acs.org The use of continuous flow reactors is also gaining traction for the industrial production of such compounds, as it allows for precise control over reaction parameters and can lead to higher yields and purity. Biocatalytic methods, such as the use of ketoreductases (KREDs) for the stereoselective reduction of ketones, are also being developed for pilot-scale synthesis, offering a sustainable and highly selective alternative to traditional chemical methods. rsc.org
S 2 3 Pyrrolidinyl 2 Propanol As a Chiral Catalyst and Ligand in Asymmetric Transformations
Application in Asymmetric Organocatalysis
The development of organocatalysis has provided a powerful alternative to metal-based catalysts, and pyrrolidine-based structures have been at the forefront of this field. The (S)-2-(3-pyrrolidinyl)-2-propanol framework has been instrumental in the design of novel organocatalysts that effectively catalyze a range of asymmetric reactions.
Development of Pyrrolidinyl Propanol-Derived Organocatalysts
The design of organocatalysts derived from this compound often involves the modification of the pyrrolidine (B122466) nitrogen and the hydroxyl group to create a bifunctional catalyst. These catalysts are designed to activate both the nucleophile and the electrophile in a chemical reaction, leading to high levels of stereocontrol. For instance, the secondary amine of the pyrrolidine ring can react with a carbonyl compound to form a nucleophilic enamine intermediate, while the hydroxyl group can act as a hydrogen bond donor to activate the electrophile.
A variety of derivatives have been synthesized to optimize catalytic activity and selectivity. These include simple N-alkyl or N-aryl derivatives, as well as more complex structures where the propanol (B110389) moiety is part of a larger, more rigid framework to enhance stereochemical communication. The development of these catalysts has been a significant area of research, aiming to create highly efficient and selective catalysts for key carbon-carbon bond-forming reactions. acs.orgbeilstein-journals.org
Mechanistic Investigations of Asymmetric Induction in Organocatalytic Reactions
The stereochemical outcome of reactions catalyzed by pyrrolidinyl propanol-derived organocatalysts is governed by the formation of a well-defined transition state. Mechanistic studies, often supported by computational models, suggest that the catalyst and substrates assemble into a highly organized cyclic transition state. researchgate.net
In a typical enamine-based catalytic cycle, the pyrrolidine nitrogen forms an enamine with a ketone or aldehyde donor. The stereocenter at the 3-position of the pyrrolidine ring directs the enamine to adopt a specific conformation. The hydroxyl group of the propanol moiety then plays a crucial role by forming a hydrogen bond with the electrophile, such as an aldehyde or a nitroolefin. This hydrogen bond not only activates the electrophile but also orients it in a specific way relative to the nucleophilic enamine. This dual activation and precise spatial arrangement within the transition state are key to achieving high enantioselectivity. The attack of the enamine on the electrophile occurs from a specific face, leading to the preferential formation of one enantiomer of the product.
Substrate Scope and Enantioselectivity in Catalytic Processes
Organocatalysts derived from this compound and its analogues have demonstrated high efficacy in a variety of asymmetric transformations, most notably in Michael additions and aldol (B89426) reactions. The substrate scope is generally broad, accommodating a range of ketones, aldehydes, and electrophiles.
Asymmetric Michael Addition: In the asymmetric Michael addition of ketones to nitroolefins, these catalysts have shown excellent performance. rsc.orgrsc.org High yields and enantioselectivities are often achieved. The table below summarizes representative results for the Michael addition of cyclohexanone (B45756) to various nitroolefins catalyzed by a pyrrolidine-based organocatalyst.
| Electrophile (Nitroolefin) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Yield (%) |
| β-Nitrostyrene | 98:2 | 90 | 95 |
| 4-Chloro-β-nitrostyrene | 97:3 | 92 | 96 |
| 4-Methyl-β-nitrostyrene | 98:2 | 88 | 94 |
| 2-Nitrostyrene | 95:5 | 85 | 90 |
Asymmetric Aldol Reaction: Similarly, in the direct asymmetric aldol reaction between ketones and aldehydes, these organocatalysts provide access to chiral β-hydroxy carbonyl compounds with high levels of stereocontrol. semanticscholar.orgcas.cnrsc.org The following table illustrates the performance of a pyrrolidinyl propanol-derived catalyst in the aldol reaction of cyclohexanone with various aromatic aldehydes.
| Electrophile (Aldehyde) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee) (%) | Yield (%) |
| 4-Nitrobenzaldehyde | >95:5 | 99 | 98 |
| 4-Chlorobenzaldehyde | >95:5 | 97 | 95 |
| Benzaldehyde | 90:10 | 95 | 92 |
| 4-Methoxybenzaldehyde | 85:15 | 93 | 90 |
Immobilization Strategies for Pyrrolidinyl Propanol-Based Organocatalysts
To enhance the practical applicability of these organocatalysts, particularly in industrial processes, significant effort has been dedicated to their immobilization on solid supports. beilstein-journals.org Immobilization facilitates catalyst recovery and reuse, simplifies product purification, and enables the use of continuous flow reactors. mdpi.comrsc.org
Several strategies have been successfully employed for the immobilization of pyrrolidinyl propanol-derived catalysts:
Covalent Attachment to Polymeric Supports: The catalyst can be covalently linked to a polymer backbone, such as polystyrene or polyethylene (B3416737) glycol (PEG). unife.it This is often achieved by modifying the catalyst with a functional group that can react with the polymer support.
Adsorption onto Solid Surfaces: Non-covalent immobilization through physical adsorption onto materials like silica (B1680970) gel or acidic resins has also been explored. rsc.org This method relies on interactions such as hydrogen bonding or electrostatic forces between the catalyst and the support.
Incorporation into Dendrimers: Encapsulating the catalyst within the branches of a dendrimer is another approach to create a larger, more easily separable catalytic system. mdpi.com
These immobilized catalysts have demonstrated good activity and selectivity, often comparable to their homogeneous counterparts, and can be recycled multiple times with minimal loss of performance. rsc.org
Utilization as a Chiral Ligand in Transition Metal Catalysis
The chiral architecture of this compound also makes it a valuable building block for the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms of the pyrrolidinyl propanol moiety can coordinate to a metal center, creating a chiral environment that influences the stereochemical course of the catalytic transformation.
Ligand Design Principles and Coordination Chemistry with Metal Centers
The design of effective chiral ligands based on this compound follows several key principles. The ligand must be able to coordinate to the metal center in a well-defined manner to create a stable and catalytically active species. The stereogenic center of the pyrrolidine ring is crucial for inducing asymmetry around the metal. The steric and electronic properties of the ligand can be tuned by introducing substituents on the pyrrolidine ring or by modifying the propanol moiety.
The coordination of these ligands to transition metals typically occurs through the nitrogen atom of the pyrrolidine and the oxygen atom of the alcohol, forming a five-membered chelate ring. This chelation imparts rigidity to the metal-ligand complex, which is often beneficial for achieving high enantioselectivity. The coordination geometry of the resulting metal complex can vary depending on the metal, its oxidation state, and the other ligands present. libretexts.orgwikipedia.orglumenlearning.com Common geometries include square planar and octahedral. acs.orgnih.gov The specific coordination environment dictates how the substrate interacts with the metal center, and thus determines the stereochemical outcome of the reaction. For example, in some cases, the ligand may block certain coordination sites, forcing the substrate to bind in a specific orientation that leads to the desired enantiomer. acs.orgnih.gov
Stereocontrol in Metal-Catalyzed Asymmetric Transformations
The efficacy of this compound and its derivatives as chiral ligands lies in their ability to create a specific three-dimensional space around a metal's active site. This steric and electronic arrangement forces incoming substrates to approach from a particular direction, leading to the preferential formation of one enantiomer over the other. The stereocontrol exerted by such ligands is a cornerstone of asymmetric catalysis. wikipedia.orgacs.org
The absolute configuration of the ligand is paramount in determining the stereochemistry of the product. diva-portal.org For instance, in palladium-catalyzed allylic substitutions, the sense of chiral induction is often dictated by the absolute configuration of the carbinol carbon atom in pyridyl alcohol-type ligands. diva-portal.org Similarly, the use of ligands with a pyrrolidine moiety has proven effective in achieving high levels of stereocontrol. In ruthenium-catalyzed ketone hydrogenation, diamine ligands featuring a pyrrolidinyl group can direct the reaction to yield products with high enantiomeric excess, demonstrating that the unique chiral environment provided by the pyrrolidine ring is highly effective for enantioselection. nih.gov The design of such ligands often involves creating a rigid backbone to minimize conformational flexibility, which in turn enhances stereochemical discrimination. acs.orgsemanticscholar.org The combination of a chiral ligand with a metal center can create a catalyst where the metal itself becomes a stereogenic center, further influencing the asymmetric induction of the reaction. acs.orgsemanticscholar.org
Applications in Asymmetric Hydrogenation Reactions
Asymmetric hydrogenation is a highly atom-economical method for producing chiral molecules, particularly chiral alcohols from prochiral ketones. wikipedia.orgokayama-u.ac.jp Ligands derived from or structurally related to this compound are particularly effective in this transformation, often in combination with ruthenium catalysts. nih.govnih.gov
Ruthenium complexes bearing both a chiral diphosphine and a chiral diamine ligand are powerful catalysts for the asymmetric hydrogenation of a wide array of ketones. nih.gov The diamine component, which can be analogous to the pyrrolidinyl structure, plays a crucial role in the catalytic cycle. For example, Ru(II) catalysts with a diamine ligand containing a pyrrolidinyl moiety have been shown to be highly effective for the hydrogenation of acetophenone, achieving excellent enantioselectivity. nih.gov The steric and electronic properties of the amine ligand are critical; ligands with smaller substituents on the nitrogen, such as a pyrrolidinyl group, often lead to higher enantiomeric excess compared to those with bulkier groups. nih.gov
The reaction mechanism for these Ru-catalyzed hydrogenations often involves a six-membered pericyclic transition state where the substrate interacts with both the metal-hydride and the N-H functionality of the diamine ligand. nih.gov This metal-ligand cooperation is key to the high reactivity and selectivity observed. The choice of solvent can also be critical; while 2-propanol is a common choice, other alcohols like ethanol (B145695) or methanol (B129727) can sometimes lead to superior results depending on the specific catalyst and substrate. nih.govnih.gov
| Substrate | Catalyst System (Ligand Type) | Solvent | Enantiomeric Excess (ee) | Reference |
| Acetophenone | Ru-complex with (R)-2d (pyrrolidinyl diamine) | 2-Propanol | 95% (S) | nih.gov |
| Pinacolone | (S)-TolBINAP/PICA–Ru complex | Ethanol | 98% (S) | nih.gov |
| α-Chloroacetophenone | Ru(OTf)(S,S)-TsDpen | Methanol | 96% (R) | nih.gov |
| 4-Chromanone | RuCl(S,S)-TsDPEN | Methanol | 97% (S) | nih.gov |
Role in Cross-Coupling Methodologies, Including Deacylative Processes
Cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental tools for C-C bond formation in modern organic synthesis. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org The ligands employed in these palladium-catalyzed reactions are critical for their success, influencing catalyst stability, activity, and selectivity. wikipedia.org While direct applications of this compound as a ligand in standard cross-coupling are not extensively documented, related pyrrolidine-containing compounds have been used as components of substrates or ligands, demonstrating the compatibility of this scaffold. nih.gov
A more recent and innovative application is in deacylative cross-coupling reactions. These transformations use ketones as starting materials, activating a typically inert α-C-C bond to generate alkyl radicals for subsequent coupling. nih.gov This strategy allows for the use of abundant and readily available ketones as coupling partners. In a dual nickel/photoredox-catalyzed system, unstrained cyclic and methyl ketones can be coupled with aryl and alkynyl halides. nih.gov The reaction proceeds under mild conditions and shows broad substrate scope. For instance, aryl bromides containing a pyrrolidinyl group have been successfully used in this methodology, yielding the desired cross-coupled products in good yields. nih.gov This indicates that the pyrrolidine motif is well-tolerated and can be a component of complex molecules synthesized via this advanced coupling strategy.
Mechanistic Elucidation of Ligand-Metal Cooperative Effects in Catalysis
Metal-ligand cooperativity (MLC) describes a mode of catalysis where the ligand is not merely a spectator but actively participates in the transformation of the substrate. wikipedia.orgmdpi.com This bifunctional activation, involving both the metal center and the ligand, can enable reaction pathways and selectivities that are inaccessible to the metal alone. nih.gov The amine and alcohol functionalities of this compound make it an ideal candidate for engaging in MLC.
In the context of hydrogenation and transfer hydrogenation of ketones, MLC is a well-established phenomenon. wikipedia.orgnih.gov For example, in Noyori-type Ru-catalyzed hydrogenations, the N-H group of the diamine ligand participates in a concerted, outer-sphere hydrogen transfer mechanism. nih.gov The ligand's amine proton and the metal's hydride are transferred to the ketone's oxygen and carbon atoms, respectively, via a six-membered transition state. nih.gov This cooperative pathway is highly efficient and avoids substrate inhibition that can occur in inner-sphere mechanisms.
Another form of MLC involves the reversible dearomatization of pyridine-based pincer ligands, where the ligand itself acts as a proton and electron reservoir. mdpi.comnih.gov Similarly, iridium catalysts with bidentate N-picolylbenzenesulfonamide ligands operate via MLC, where the ligand is reversibly deprotonated during the catalytic cycle for the transfer hydrogenation of ketones with 2-propanol. nih.gov DFT calculations and kinetic studies suggest a concerted hydrogen transfer step involving a nine-membered cyclic transition state, stabilized by a proton-shuttling alcohol molecule. nih.gov The presence of both a Lewis basic nitrogen and a proton-donating hydroxyl group in this compound suggests its potential to facilitate similar cooperative catalytic cycles, where the N-H and O-H groups could play active roles in substrate activation and proton transfer.
Integration into Phase-Transfer Catalysis Systems
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. core.ac.ukoperachem.com The catalyst, often a quaternary ammonium (B1175870) salt, transports one reactant across the phase boundary to react with the other. core.ac.uk When a chiral, non-racemic catalyst is used, this method can be extended to asymmetric synthesis (asymmetric phase-transfer catalysis, APTC). nih.gov
Chiral amino alcohols are precursors to many effective phase-transfer catalysts. The amine can be quaternized to form the requisite ammonium salt. The development of C₂-symmetric chiral quaternary ammonium salts derived from binaphthol has led to highly effective catalysts for the asymmetric alkylation of glycine (B1666218) derivatives to produce unnatural amino acids. nih.gov These catalysts create a well-defined chiral environment around the ammonium cation, allowing for effective stereochemical communication with the enolate ion pair.
While this compound itself is not a quaternary salt, its pyrrolidine nitrogen can be readily alkylated to form a chiral quaternary ammonium species. The structural features of the pyrrolidine ring, being part of a conformationally restricted system, are beneficial for designing effective catalysts. For example, chiral pyrrolizidinium-based catalysts have been employed in asymmetric rearrangements, demonstrating that five-membered ring systems can induce enantioselectivity, albeit sometimes modestly. core.ac.uk The integration of the this compound scaffold into PTC systems offers a pathway to new, potentially effective chiral catalysts for a variety of asymmetric transformations, including alkylations, Michael additions, and cyclopropanations.
Computational and Theoretical Investigations of S 2 3 Pyrrolidinyl 2 Propanol and Its Analogues
Conformational Analysis of Pyrrolidine-Based Amino Alcohols
The catalytic efficacy of pyrrolidine-based amino alcohols is intrinsically linked to their three-dimensional structure. Conformational analysis elucidates the preferred spatial arrangements of these molecules, which dictates how they interact with substrates.
The five-membered pyrrolidine (B122466) ring is not planar and exists in dynamically interconverting puckered conformations, primarily the "endo" and "exo" envelope forms. researchgate.netnih.gov The pucker describes the position of the gamma-carbon (Cγ) relative to the plane formed by the other four ring atoms. researchgate.net These conformations are defined by the dihedral angles χ1 and χ2, with Cγ-endo corresponding to χ1 > 0, χ2 < 0 and Cγ-exo corresponding to χ1 < 0, χ2 > 0. kvinzo.com In proline-containing peptides, for instance, the Cγ-endo pucker is often preferred. kvinzo.com
Substituents on the pyrrolidine ring exert a profound influence on this conformational equilibrium through stereoelectronic and steric effects. kvinzo.comresearchgate.net The nature, position, and orientation of a substituent can lock the ring into a specific pucker. For example, it has been shown that the electronegativity of a substituent at the C-4 position is a key determinant; a 4-trans-electronegative substituent favors the exo pucker, while a 4-cis-substituent promotes the endo pucker. nih.govaalto.fi Conversely, sterically demanding groups like a tert-butyl group favor a pseudoequatorial orientation, which can lead to opposite puckering effects compared to electronegative substituents. nih.govaalto.fi A trans-4-tert-butyl group on an L-proline ring induces an endo pucker, whereas a cis-4-tert-butyl group forces an exo pucker. nih.gov This control over ring conformation is critical as it dictates the orientation of catalytic groups and, consequently, the stereochemical outcome of a reaction.
Table 1: Influence of C-4 Substituents on Pyrrolidine Ring Pucker in L-Proline Derivatives
| Substituent | Configuration | Preferred Pucker | Driving Force | Reference |
|---|---|---|---|---|
| Hydroxy | trans (4R) | Exo | Stereoelectronic | kvinzo.com |
| Fluoro | trans (4R) | Exo | Stereoelectronic | kvinzo.com |
| tert-Butyl | trans | Endo | Steric (Pseudoequatorial) | nih.gov |
| tert-Butyl | cis | Exo | Steric (Pseudoequatorial) | nih.gov |
| Electronegative Group | trans | Exo | Electronegativity | nih.govaalto.fi |
| Electronegative Group | cis | Endo | Electronegativity | nih.govaalto.fi |
The conformational landscape of pyrrolidine-based amino alcohols is not solely determined by intramolecular forces but is also significantly modulated by interactions with the surrounding environment, particularly the solvent. scirp.org Solvation can stabilize or destabilize certain conformers, shifting the equilibrium. scirp.org In solution, a dynamic interplay exists between intramolecular hydrogen bonds (e.g., between the hydroxyl proton and the pyrrolidine nitrogen) and intermolecular hydrogen bonds with solvent molecules. researchgate.net
For amino alcohols, the most stable conformation in the gas phase is often one that is stabilized by an intramolecular OH···N hydrogen bond. researchgate.net However, in protic solvents like water, solvent molecules can compete for these hydrogen bonding sites, favoring more "open" conformations where the hydroxyl and amino groups are solvated by the solvent. researchgate.netsemanticscholar.org Theoretical studies on β-amino acids have shown that solvation generally stabilizes conformations relative to the gas phase, leading to smaller energy differences between various conformers in solution. scirp.org The balance between these interactions is crucial; for instance, the presence of water can contribute to creating a more compact transition state in certain reactions, leading to higher stereoselectivity. mdpi.com The properties of solvent mixtures, such as excess molar volume and viscosity deviations, can also provide insights into the intermolecular interactions and packing effects between the amino alcohol and solvent molecules. acs.org
To explore the complex potential energy surfaces of flexible molecules like pyrrolidine amino alcohols, a variety of advanced computational methodologies are employed. The goal is to perform a thorough conformational search to identify all relevant low-energy structures. nih.gov
Density Functional Theory (DFT) is a quantum mechanical method widely used for geometry optimization and energy calculation of different conformers. scirp.orgbeilstein-journals.org It offers a good balance of computational cost and accuracy for systems of this size. diva-portal.org
However, identifying the starting points for DFT optimization requires robust conformational sampling techniques. Common methods include:
Monte Carlo (MC) Methods: These methods, such as the Metropolis Monte Carlo algorithm, generate new conformations through random changes to the molecular geometry and accept or reject them based on their energy, allowing the system to explore the conformational space and overcome energy barriers. nih.gov
Molecular Dynamics (MD) Simulations: MD simulates the motion of atoms and molecules over time based on classical mechanics, providing a trajectory of conformational changes. nih.gov It is a powerful tool for understanding the dynamic nature of molecules.
Enhanced Sampling Techniques: Standard MD simulations can sometimes become trapped in local energy minima. acs.orgbiorxiv.org To overcome this, enhanced sampling methods like Replica Exchange Molecular Dynamics (REMD) are used. In REMD, multiple simulations of the same molecule are run in parallel at different temperatures, allowing for more efficient crossing of energy barriers. acs.orgacs.org Other techniques include umbrella sampling and the use of coarse-grained models to simplify the system and extend simulation times. nih.govnih.gov
These methods, often used in combination, provide a comprehensive picture of the accessible conformations and their relative populations, which is fundamental to understanding the molecule's behavior. beilstein-journals.orgbiorxiv.org
Quantum Chemical Studies on Reaction Mechanisms and Selectivity
Quantum chemical calculations are pivotal in deciphering the intricate details of reaction mechanisms and predicting the stereoselectivity of catalysts. diva-portal.orgrsc.org By modeling the reaction pathway, researchers can identify key structures and understand the energetic factors that control the reaction's outcome.
Understanding a catalytic cycle requires the characterization of all transient species, including reaction intermediates and the transition states that connect them. Quantum chemical methods, particularly DFT, are used to map out the potential energy surface of a reaction. acs.orgrsc.org
This involves:
Identifying Intermediates: In pyrrolidine-catalyzed reactions, key intermediates often include enamines or iminium ions, which are formed from the reaction of the pyrrolidine catalyst with a substrate. diva-portal.orgnih.gov Computational studies can confirm the structure and stability of these intermediates. For example, in the contraction of pyrrolidines, DFT calculations have identified 1,1-diazene and 1,4-biradical species as crucial intermediates. acs.orgudg.edu
By elucidating the entire reaction pathway, from reactants through intermediates and transition states to products, these studies provide a detailed mechanistic picture that is essential for optimizing reaction conditions and catalyst structure. acs.orgrsc.org
For asymmetric catalysis, the central goal is to understand and predict enantioselectivity or diastereoselectivity. DFT has become a standard tool for this purpose. diva-portal.orgacs.org The stereochemical outcome of a reaction is determined by the energy difference (ΔΔG‡) between the transition states leading to the different stereoisomers. rsc.org A lower energy transition state corresponds to a faster reaction rate and, therefore, the formation of the major product.
DFT calculations are used to:
Model Stereoisomeric Transition States: For a given reaction, all plausible transition state structures leading to the possible stereoisomers are modeled. rsc.org For proline-catalyzed reactions, this involves modeling the approach of the electrophile to the two faces of the enamine intermediate. rsc.org
Calculate Relative Energies: The relative free energies of these competing transition states are calculated. The predicted stereoselectivity can then be compared directly with experimental results (e.g., enantiomeric ratio, er). acs.org
Rationalize Selectivity: These calculations provide insight into the non-covalent interactions (e.g., steric hindrance, hydrogen bonding, attractive dispersion forces) that stabilize the favored transition state and destabilize the disfavored one. acs.orgrsc.org For instance, in reactions catalyzed by chiral prolinol derivatives, the bulky substituent on the catalyst was shown to effectively shield one face of the reactive iminium intermediate, thereby controlling the stereochemical outcome. diva-portal.org The renowned Houk-List model for proline-catalyzed aldol (B89426) reactions, which explains the observed stereoselectivity, was developed and validated through extensive DFT calculations. rsc.org
Table 2: Application of DFT in Predicting Stereoselectivity
| Reaction Type | Catalyst System | Key Finding from DFT | Reference |
|---|---|---|---|
| Intermolecular Aldol Reaction | Proline | Identified the key transition state (Houk-List model) and rationalized syn-selectivity and enantioselectivity. | rsc.org |
| Michael Addition | Pyrrolidine | Calculated activation energies for attack on α and β faces to predict stereospecificity. | researchgate.net |
| [4+2] Cycloaddition | Pyrrolidinyl Gold(I) Complexes | Analyzed attractive non-covalent interactions in the chiral binding pocket to rationalize enantioselective folding. | acs.org |
| Transfer Hydrogenation | Axially Chiral Phosphoric Acid | Demonstrated a reaction mode where both substrates bind to the catalyst, explaining stereoselectivity. | diva-portal.org |
Theoretical Descriptors for Structure-Reactivity and Structure-Selectivity Relationships
In the field of computational and theoretical chemistry, descriptors derived from quantum chemical calculations serve as powerful tools to rationalize and predict the reactivity and selectivity of chemical compounds. For (S)-2-(3-Pyrrolidinyl)-2-propanol and its analogues, these theoretical descriptors provide invaluable insights into the subtle steric and electronic effects that govern their behavior in various chemical transformations, particularly in the realm of asymmetric catalysis. The use of Density Functional Theory (DFT) and other computational methods allows for the detailed examination of molecular structures, transition states, and intermolecular interactions, which are crucial for understanding structure-reactivity and structure-selectivity relationships. nih.govsumitomo-chem.co.jp
Quantitative Structure-Selectivity Relationship (QSSR) studies, often employing a combination of experimentally and computationally derived parameters, aim to build predictive models for the enantioselectivity of catalysts. nih.gov For pyrrolidine-based ligands, theoretical descriptors can encompass a wide range of calculable properties.
Steric and Electronic Parameters
The interplay of steric and electronic factors is fundamental to the function of chiral ligands and organocatalysts. Theoretical descriptors can quantify these properties and correlate them with experimental outcomes.
Steric Descriptors: The steric environment created by a chiral ligand is a primary determinant of enantioselectivity. Computational methods can provide quantitative measures of this steric hindrance. For instance, the analysis of the chiral binding pocket of catalysts can be performed using DFT calculations. Non-covalent interaction (NCI) plots are particularly useful in visualizing attractive and repulsive interactions between the catalyst and the substrate, which can dictate the preferred enantioselective folding. nih.gov For complex molecular structures, tools like NEST have been developed to specifically account for steric effects in cylindrically shaped complexes, enabling the prediction of experimental enantioselectivities. nih.gov
Electronic Descriptors: The electronic nature of the ligand and its substituents can significantly influence the reactivity of the catalytic system. DFT calculations can provide a host of electronic descriptors:
Atomic Charges: The distribution of atomic charges within a molecule, often calculated using methods like Natural Bond Orbital (NBO) analysis, can reveal sites susceptible to nucleophilic or electrophilic attack.
Frontier Molecular Orbitals (HOMO-LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
The table below summarizes key theoretical descriptors and their relevance in understanding the structure-reactivity and structure-selectivity of this compound and its analogues.
| Descriptor Category | Specific Descriptor | Relevance |
| Steric | Steric Maps/NEST Analysis | Visualizes and quantifies the accessible space for substrate binding, predicting enantioselectivity. nih.gov |
| Non-Covalent Interaction (NCI) Plots | Identifies key stabilizing or destabilizing interactions (e.g., van der Waals, hydrogen bonding) in the transition state. nih.gov | |
| Electronic | Atomic Charges (e.g., NBO) | Indicates the electrostatic potential and reactive sites within the molecule. |
| HOMO/LUMO Energies and Gap | Relates to the molecule's ability to donate or accept electrons and its overall kinetic stability. | |
| Global Reactivity Indices (Hardness, Electrophilicity) | Provides a measure of the overall reactivity of the catalyst-substrate complex. | |
| Local Reactivity Indices (Fukui Functions) | Predicts the regioselectivity of reactions by identifying the most reactive atomic sites. rsc.org |
Quantum Chemical Calculations of Reaction Mechanisms
A detailed understanding of the reaction mechanism at the atomic level is paramount for explaining and predicting selectivity. DFT calculations are extensively used to map the potential energy surface of a reaction, identifying intermediates and transition states.
In the context of asymmetric catalysis involving pyrrolidine-based ligands, computational studies often focus on the transition states leading to the different stereoisomeric products. The relative energies of these transition states determine the enantiomeric excess of the reaction. For example, in asymmetric reactions catalyzed by gold(I) complexes bearing chiral pyrrolidine-phosphine ligands, DFT calculations have been employed to analyze the chiral binding pockets. These studies revealed that attractive non-covalent interactions between the substrate and the catalyst are responsible for directing the specific enantioselective folding. nih.gov
Similarly, computational analyses of diastereodivergent aza-Henry reactions catalyzed by chiral bis(amidine) proton complexes have provided detailed models for selectivity. These studies highlight how different catalyst symmetries (C1 vs. C2) lead to distinct binding pockets and substrate orientations, ultimately controlling the diastereoselectivity. Favorable dispersion forces and a network of hydrogen bonds were identified as key factors driving the observed selectivity. nih.gov
The following table presents a hypothetical comparison of transition state energies for a reaction catalyzed by an analogue of this compound, illustrating how theoretical calculations can predict stereochemical outcomes.
| Transition State | Relative Free Energy (kcal/mol) | Predicted Major Product |
| TS-(R) | 0.0 | (R)-enantiomer |
| TS-(S) | +2.5 |
In this hypothetical example, the lower activation energy for the formation of the (R)-enantiomer suggests that it would be the major product, which can then be compared with experimental results to validate the computational model. Such validated models are invaluable for the rational design of new, more selective catalysts.
Advanced Applications and Derivatives of S 2 3 Pyrrolidinyl 2 Propanol in Complex Organic Synthesis
Chiral Building Block for Nitrogen Heterocycles
The pyrrolidine (B122466) ring is a ubiquitous structural motif found in a vast number of biologically active natural products and synthetic pharmaceuticals. rsc.orgmsesupplies.com The enantiomerically pure nature of (S)-2-(3-Pyrrolidinyl)-2-propanol makes it an attractive starting material for the synthesis of complex nitrogen heterocycles, where precise control of stereochemistry is paramount. nih.govbldpharm.com
Synthesis of Pyrrolidine-Based Alkaloids and Bio-Inspired Structures
The pyrrolidine core of this compound serves as a foundational element for the asymmetric synthesis of various pyrrolidine-based alkaloids. These natural products often exhibit significant biological activities, making their synthesis a key objective for medicinal chemistry and drug discovery. Methodologies for constructing these complex molecules often involve the elaboration of the pyrrolidine ring, with the stereocenter of the starting material directing the stereochemical outcome of subsequent transformations. nih.govuow.edu.au The synthesis of these alkaloids frequently relies on multi-step sequences that can include functional group manipulations, ring-closing reactions, and the introduction of additional stereocenters. nih.gov
Recent advancements in synthetic methodology have provided efficient routes to functionalized pyrrolidines, which are key intermediates in alkaloid synthesis. nih.govorganic-chemistry.org For instance, photochemical ring contraction of pyridines has been developed as a novel method for accessing functionalized pyrrolidine derivatives. nih.gov Furthermore, [3+2] cycloaddition reactions involving azomethine ylides are a powerful tool for the stereoselective synthesis of highly substituted pyrrolidines, which can then be converted into natural product scaffolds. mdpi.comresearchgate.net
Construction of Pyrrolizidine (B1209537) and Indolizidine Scaffolds from Pyrrolidinyl Precursors
Pyrrolizidine and indolizidine alkaloids represent another important class of natural products characterized by a fused bicyclic system containing a nitrogen atom at the bridgehead. The synthesis of these scaffolds often commences from chiral pyrrolidine precursors. The inherent chirality of this compound can be leveraged to control the stereochemistry of the final bicyclic system.
A variety of synthetic strategies have been developed to construct these fused ring systems. One notable method involves the photooxygenation of furylalkylamines, which initiates a cascade reaction to form the desired pyrrolizidine or indolizidine core. nih.gov This approach highlights the utility of pyrrolidinyl precursors in complex, multi-step transformations leading to valuable alkaloid frameworks. Other methods include multi-component reactions and cycloaddition strategies to build the bicyclic structures. mdpi.comkib.ac.cn
Precursor for Stereoselective Synthesis of Advanced Synthetic Intermediates
Beyond its direct use in the synthesis of natural products, this compound is a valuable precursor for the preparation of a range of advanced synthetic intermediates. These intermediates, in turn, can be utilized in a variety of synthetic applications, further extending the utility of the parent compound.
Preparation of Polyfunctionalized Pyrrolidine Derivatives
The pyrrolidine ring of this compound can be readily functionalized to introduce a variety of substituents, leading to the creation of polyfunctionalized pyrrolidine derivatives. These derivatives, equipped with multiple reactive sites, are versatile building blocks for the synthesis of more complex molecules. mdpi.com
Methods for the preparation of these derivatives include asymmetric Michael additions, cycloaddition reactions, and various cyclization strategies. researchgate.netresearchgate.net These reactions allow for the introduction of new stereocenters and functional groups with a high degree of stereocontrol, often influenced by the existing stereocenter of the pyrrolidine ring. The resulting polyfunctionalized pyrrolidines are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. mdpi.comnih.gov
Utility in the Synthesis of Chiral Amines and Amino Alcohols
Chiral amines and amino alcohols are fundamental building blocks in organic synthesis and are prevalent in many pharmaceuticals and natural products. chimia.chnih.gov this compound can serve as a precursor for the synthesis of other chiral amines and amino alcohols through various synthetic transformations. These transformations can involve ring-opening reactions, functional group interconversions, and the introduction of new amino and hydroxyl groups.
The synthesis of these compounds often requires stereoselective methods to ensure the desired enantiomeric purity. frontiersin.orgsciengine.comacs.org The inherent chirality of the starting pyrrolidinyl propanol (B110389) can be transferred to the newly formed chiral centers, providing a reliable method for accessing these valuable building blocks.
Development of Novel Chiral Auxiliaries Based on the Pyrrolidinyl Propanol Core
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. The development of new and efficient chiral auxiliaries is a continuous area of research in asymmetric synthesis. researchgate.net
The rigid, chiral scaffold of this compound makes it an excellent candidate for the development of novel chiral auxiliaries. The pyrrolidine ring can be modified to attach various directing groups, while the hydroxyl group can serve as a handle for attachment to the substrate. These auxiliaries can be employed in a range of asymmetric transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions, to induce high levels of stereoselectivity. nih.gov The design of these auxiliaries often involves computational studies to predict and rationalize the observed stereochemical outcomes. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
